6-Fluoro-7-methyl-7H-purine is a purine derivative characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 7-position of the purine ring. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antiviral and anticancer therapies. The chemical structure is represented by the molecular formula and has a CAS registry number of 34792-95-5.
6-Fluoro-7-methyl-7H-purine is classified under the category of heterocyclic compounds, specifically as a purine analog. Purines are essential biological molecules that serve as building blocks for nucleic acids (DNA and RNA). The introduction of fluorine in this compound can enhance its biological activity and stability, making it a subject of interest for further research.
The synthesis of 6-Fluoro-7-methyl-7H-purine can be achieved through several methods:
The choice of synthetic route often depends on factors such as yield efficiency, cost-effectiveness, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for industrial applications.
6-Fluoro-7-methyl-7H-purine has a distinct molecular structure that can be analyzed through various data points:
6-Fluoro-7-methyl-7H-purine can participate in various chemical reactions:
The mechanism of action for 6-Fluoro-7-methyl-7H-purine involves its interaction with various molecular targets, including enzymes and nucleic acids:
6-Fluoro-7-methyl-7H-purine has several scientific applications:
Regioselective N-alkylation at the N-9 position of purine scaffolds is critical for synthesizing biologically active 6-fluoro-7-methyl-7H-purine derivatives. Direct alkylation of purines often competes with N-7 isomer formation, reducing yield and purity. To overcome this, mercury(II) cyanide is employed as a regioselective catalyst, enabling alkylation at the N-9 position with minimal byproducts. For example, alkylation using (2-acetoxyethoxy)methyl bromide yields N-9 substituted products in >84% yield [6]. Trimethylsilyl iodide (TMSI) activation of acetals generates highly reactive alkylating agents in situ, facilitating 6-fluoro substitution. This method involves treating 1,3-dioxolanes with TMSI at −78°C, producing branched intermediates that react with purine sodium salts to deliver N-9 alkylated products in 50–70% yields [6]. Microwave-assisted synthesis further enhances regiocontrol, reducing reaction times and improving purity of 6-fluoro-7-methylpurine analogs .
Table 1: Regioselective Alkylation Methods for Purine Derivatives
Alkylating Agent | Catalyst/Conditions | Target Position | Yield (%) |
---|---|---|---|
(2-Acetoxyethoxy)methyl bromide | Hg(CN)₂, DMF | N-9 | 84–89 |
2-Bromomethyl-1,3-dioxolane | TMSI, −78°C | N-9 | 50–70 |
Propargyl bromide | NaH, DMF, 60°C | N-7/N-9 | Varies |
Suzuki-Miyaura cross-coupling enables precise functionalization of the purine core at the C-8 position, which is inaccessible via classical nucleophilic substitution. This method is instrumental for attaching aryl/heteroaryl groups to enhance target binding affinity. The reaction employs palladium catalysts (e.g., Pd(PPh₃)₄) with 6-chloro-7-methyl-7H-purine intermediates and arylboronic acids in toluene/water mixtures. Key advantages include tolerance of diverse functional groups (e.g., fluoro, trifluoromethyl) and stereoselective C-C bond formation. For instance, coupling with 4-(trifluoromethyl)phenylboronic acid yields biaryl purines with IC₅₀ values of <1 µM against EGFR/HER2 kinases [2] . Microwave irradiation (100–120°C) accelerates coupling, achieving >85% conversion in 30 minutes. Post-coupling fluorination using cesium fluoride or potassium fluoride in DMF then installs the 6-fluoro group .
Cyclobutanone intermediates serve as precursors for stereodefined purine side chains. Catalytic hydrogenation over Pd/C or PtO₂ selectively reduces exocyclic double bonds conjugated to the purine system, achieving cis-configured cyclobutyl rings critical for kinase inhibition. Alternatively, metal hydrides (e.g., NaBH₄, L-Selectride®) enable ketone-to-alcohol reduction. L-Selectride® provides >95% syn diastereoselectivity in ethanol at 0°C due to chelation control [6]. The resulting chiral alcohols are pivotal for synthesizing purine analogs like 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine, which show nanomolar binding to EGFR/HER2 [3]. Enzymatic reduction using ketoreductases (e.g., KRED-101) in buffer/acetonitrile mixtures offers enantiopure (>99% ee) intermediates, though substrate scope remains limited [6].
Nucleophilic substitution at C-6 of purines is accelerated in polar aprotic solvents that stabilize transition states without hydrolyzing sensitive fluoro groups. Systematic optimization reveals that acetonitrile (MeCN) maximizes yield and regioselectivity for 6-fluoro installation. Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid (1.5 equiv), 6-chloro-7-methylpurine undergoes fluoride displacement with KF in MeCN at 25°C, achieving 85% yield in 15 minutes [6] . By contrast, protic solvents (e.g., methanol) promote decomposition, while DMF reduces regioselectivity. Microwave assistance (100°C, 10 min) further enhances reaction efficiency, reducing byproducts from N-7 alkylation.
Table 2: Solvent Optimization for Nucleophilic Fluorination
Solvent | Temperature (°C) | Lewis Acid | Yield (%) | N-7 Isomer (%) |
---|---|---|---|---|
Acetonitrile | 25 | TMSOTf | 85 | 0 |
Dimethylformamide | 25 | SnCl₄ | 67 | 6 |
Nitromethane | 25 | TMSOTf | 54 | 4 |
Methanol | 25 | TMSOTf | 0 | - |
Key parameters for optimization:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1